
2-Methyltetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is a chemical compound known for its unique structural properties and reactivity It contains a thiolane ring, which is a five-membered ring with sulfur, and is functionalized with sulfonyl chloride and dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiolane derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Oxidation to Form Dioxo Groups: The oxidation of the thiolane ring to introduce dioxo groups can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiol derivatives.
Cyclization Reactions: The thiolane ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reaction with thiols
Applications De Recherche Scientifique
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar thiolane ring structure but with a carboxylic acid group instead of sulfonyl chloride.
2-Methyl-1,1-dioxo-1lambda6-thiolane-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position on the thiolane ring.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group, which influences its reactivity and potential applications. The presence of both dioxo and sulfonyl chloride groups makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C5H9ClO4S2 |
|---|---|
Poids moléculaire |
232.7 g/mol |
Nom IUPAC |
2-methyl-1,1-dioxothiolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-4-5(12(6,9)10)2-3-11(4,7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
KDLPPSUBPILDNH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1(=O)=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


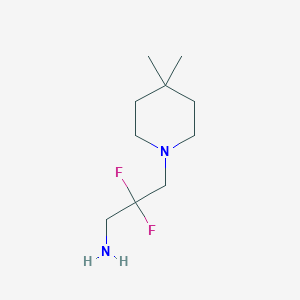


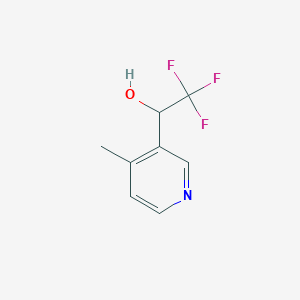
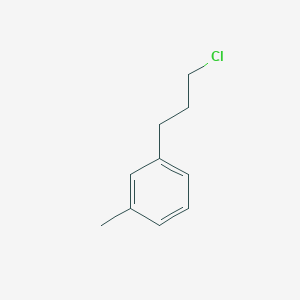

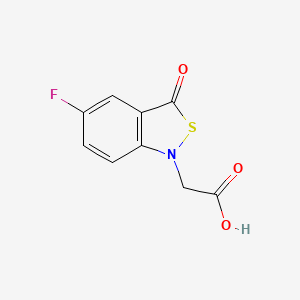
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
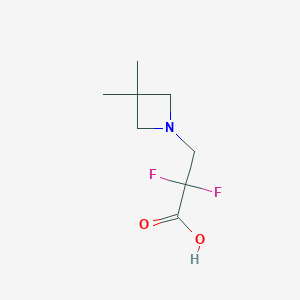
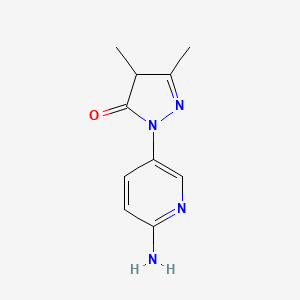
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
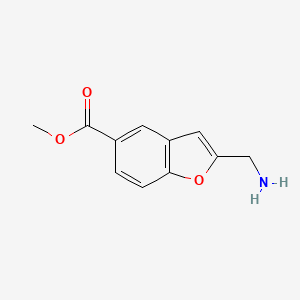
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)

